molecular formula C13H18ClN3O B7744929 5-(Quinazolin-4-ylamino)-pentan-1-ol

5-(Quinazolin-4-ylamino)-pentan-1-ol

Cat. No.: B7744929
M. Wt: 267.75 g/mol
InChI Key: YNRJMUNDDRRDGY-UHFFFAOYSA-N
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Description

5-(Quinazolin-4-ylamino)-pentan-1-ol is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties . This compound features a quinazoline ring system attached to a pentanol chain, making it a valuable molecule for various scientific research applications.

Properties

IUPAC Name

5-(quinazolin-4-ylamino)pentan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.ClH/c17-9-5-1-4-8-14-13-11-6-2-3-7-12(11)15-10-16-13;/h2-3,6-7,10,17H,1,4-5,8-9H2,(H,14,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRJMUNDDRRDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NCCCCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Quinazolin-4-ylamino)-pentan-1-ol typically involves the reaction of quinazoline derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of substituted-2-aminobenzonitrile with 1,1-dimethoxy-N,N-dimethylmethanamine under reflux conditions to obtain N’-(substituted-2-cyanophenyl)-N,N-dimethylformamidine. This intermediate is then reacted with α-aminophosphonate in a solution containing glacial acetic acid in 2-propanol through microwave irradiation .

Industrial Production Methods

Industrial production of quinazoline derivatives, including this compound, often employs microwave-assisted synthesis to enhance reaction efficiency and yield. This method involves using a microwave synthesizer at a reaction temperature of 150°C, with a microwave power of 100 W and a corresponding pressure of 150 psi for 20 minutes .

Chemical Reactions Analysis

Types of Reactions

5-(Quinazolin-4-ylamino)-pentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, substituted quinazolines, and various quinazoline derivatives with different functional groups .

Scientific Research Applications

5-(Quinazolin-4-ylamino)-pentan-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-(Quinazolin-4-ylamino)-pentan-1-ol involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to act as inhibitors of tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert anticancer and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Quinazolin-4-ylamino)-pentan-1-ol is unique due to its specific structure, which combines a quinazoline ring with a pentanol chain.

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